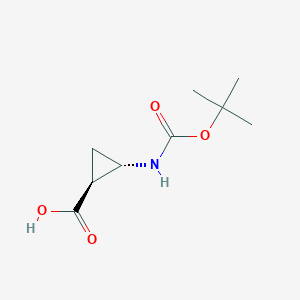

(1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

CAS No.: 1486470-12-5

Cat. No.: VC8030708

Molecular Formula: C9H15NO4

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1486470-12-5 |

|---|---|

| Molecular Formula | C9H15NO4 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-/m0/s1 |

| Standard InChI Key | NOZMNADEEKQWGO-WDSKDSINSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC1C(=O)O |

Introduction

Structural and Physical Properties

The compound’s structure includes a cyclopropane ring with adjacent substituents: a carboxylic acid group at position 1 and a Boc-protected amine at position 2. The Boc group is a widely used protecting moiety in peptide synthesis, ensuring stability during multi-step reactions .

Stereochemistry: The (1S,2S) configuration is confirmed by NOESY NMR experiments and X-ray crystallography in related cyclopropane derivatives .

Synthesis and Preparation Methods

The synthesis of this compound involves two key steps: cyclopropanation and Boc protection.

Cyclopropanation

Cyclopropane rings are typically formed via metal-catalyzed reactions (e.g., Simmons-Smith) or nitrogen ylide-mediated cyclopropanation . For example, the reaction of vinylpyrimidines with nitrogen ylides derived from t-butyl bromoacetate and DABCO yields cyclopropane esters, which are hydrolyzed to carboxylic acids .

Boc Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. Industrial-scale production employs flow microreactors to optimize yield and reduce waste .

Applications in Organic and Biochemical Research

Intermediate in Peptide Synthesis

The Boc group’s versatility makes this compound a key intermediate in peptide synthesis. It protects the amine during coupling reactions, preventing side reactions. Deprotection under acidic conditions (e.g., TFA) regenerates the free amine for subsequent steps .

Enzyme Inhibition and Biochemical Studies

The cyclopropane ring mimics transition-state analogs in enzymatic reactions, making the compound useful for studying enzyme mechanisms. Its stereochemistry enhances specificity in binding to active sites .

Materials Science and Fluorinated Derivatives

Fluorinated analogs, such as 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (CAS 796882-45-6), leverage fluorine’s electronegativity for enhanced stability in medicinal chemistry and materials science.

Research Findings and Case Studies

| Factor | Impact on Stability |

|---|---|

| Temperature | Degradation above 25°C |

| Moisture | Hydrolysis of ester/carboxylic acid groups |

| Light Exposure | Photooxidation of cyclopropane ring |

Comparative Analysis with Related Compounds

The following table highlights structural and functional differences between this compound and its analogs:

| Compound | CAS | Molecular Formula | Key Feature |

|---|---|---|---|

| (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid | 1486470-12-5 | C₉H₁₅NO₄ | Boc-protected amine, cyclopropane ring |

| 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid | 796882-45-6 | C₉H₁₃F₂NO₄ | Fluorinated ring, enhanced stability |

| Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate | N/A | C₁₀H₁₇NO₄ | Esterified carboxylic acid |

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume